

A Comprehensive Technical Review of 4methylnonan-5-ol Research

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This technical guide provides an in-depth review of the existing research on 4-methylnonan-5-ol, a significant semiochemical in the field of chemical ecology. The information is tailored for researchers, scientists, and professionals involved in drug development and pest management, offering a consolidated resource on the compound's properties, biological activity, and synthesis.

Chemical and Physical Properties

4-methylnonan-5-ol, also known as ferrugineol, is a chiral secondary alcohol. Its properties have been characterized in various chemical databases and publications. A summary of its key chemical and physical data is presented below.



Property	Value	Source(s)
Molecular Formula	C10H22O	INVALID-LINK
Molecular Weight	158.28 g/mol	INVALID-LINK
IUPAC Name	4-methylnonan-5-ol	INVALID-LINK
CAS Number	154170-44-2	INVALID-LINK
Appearance	Colorless to pale yellow liquid	INVALID-LINK
Boiling Point	206.0 to 207.0 °C at 760 mm Hg	INVALID-LINK
Flash Point	85.6 °C	INVALID-LINK
Density	0.824-0.834 g/cm³ at 25 °C	INVALID-LINK,INVALID- LINK
Refractive Index	1.434 to 1.441 at 20 °C	INVALID-LINK,INVALID- LINK
XLogP3-AA	3.6	INVALID-LINK
Hydrogen Bond Donor Count	1	INVALID-LINK
Hydrogen Bond Acceptor Count	1	INVALID-LINK
Rotatable Bond Count	6	INVALID-LINK

Biological Activity: An Aggregation Pheromone

4-methylnonan-5-ol is a well-documented aggregation pheromone for several economically significant weevil species, most notably the red palm weevil (Rhynchophorus ferrugineus) and the sugarcane weevil (Metamasius hemipterus).[1] It plays a crucial role in mediating the mass gathering of these insects for mating and feeding.

Field and Laboratory Bioassays

Quantitative studies have demonstrated the attractant properties of 4-methylnonan-5-ol. In field trapping experiments, synthetic ferrugineol has been shown to be an effective lure for R.



ferrugineus.

Bioassay Type	Species	Key Findings
Field Trapping	Rhynchophorus ferrugineus	Traps baited with synthetic ferrugineol (release rate of 0.38 ± 0.08 mg/day) caught significantly more weevils (0.23 ± 0.04 weevils/trap/day) compared to control traps (0.00 weevils/trap/day). The bait remained active for at least 60 days.
Field Trapping Comparison	Rhynchophorus ferrugineus	Ferrugineol was a more potent attractant (0.25 ± 0.12 weevils/trap/day) than a steam distillate of coconut bark (0.06 ± 0.04 weevils/trap/day).
Y-Tube Olfactometer	Rhynchophorus ferrugineus	Virgin females showed a significant preference for the olfactometer arm treated with the aggregation pheromone, with 78% choosing the treated arm over the hexane control.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and bioassays of 4-methylnonan-5-ol are not fully available in the public domain abstracts. However, the general methodologies are outlined below. These protocols are intended as a guide and may require optimization.

Chemical Synthesis

Two primary synthetic routes for 4-methylnonan-5-ol have been described: the reduction of 4-methyl-5-nonanone and the Grignard reaction.

Foundational & Exploratory





Method 1: Reduction of 4-methyl-5-nonanone

This is a common method where the ketone precursor, 4-methyl-5-nonanone, is reduced to the corresponding secondary alcohol.

- Starting Material: 4-methyl-5-nonanone
- Reducing Agents: A variety of reducing agents can be employed, including:
 - Alkali metal borohydrides (e.g., sodium borohydride, lithium borohydride)
 - Alkaline earth metal borohydrides (e.g., calcium borohydride)
- General Procedure: The 4-methyl-5-nonanone is dissolved in a suitable solvent (e.g., methanol, ethanol) and the reducing agent is added portion-wise, often at a controlled temperature. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified, typically by distillation or column chromatography.

Method 2: Grignard Reaction

This method involves the reaction of a Grignard reagent with an aldehyde to form the alcohol.

- Reactants:
 - n-butylmagnesium bromide (Grignard reagent)
 - 2-methyl-1-pentanal (aldehyde)
- General Procedure: The Grignard reagent is typically prepared in situ from n-butyl bromide and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere. The 2-methyl-1-pentanal, dissolved in the same solvent, is then added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched with a proton source (e.g., aqueous ammonium chloride or dilute acid), and the product is extracted, washed, dried, and purified. A reported overall yield for this synthesis route is 61%.



Behavioral Bioassay: Y-Tube Olfactometer

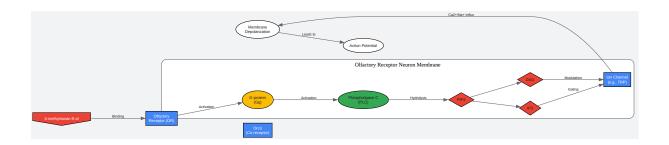
The Y-tube olfactometer is a standard apparatus for studying insect chemical ecology, allowing for the assessment of an insect's preference for a particular odorant.

- Apparatus: A Y-shaped glass tube with a central arm for introducing the insect and two side arms. A purified and humidified air stream is passed through each side arm.
- Test Substance: A solution of 4-methylnonan-5-ol in a suitable solvent (e.g., hexane) is applied to a filter paper.
- Control: A filter paper treated with the solvent alone.
- General Procedure: The filter papers are placed in the respective side arms of the
 olfactometer. An adult weevil is introduced into the central arm. The insect's choice of either
 the treatment or the control arm, and the time spent in each arm, are recorded. The
 apparatus is cleaned thoroughly between trials, and the position of the treatment and control
 arms is alternated to avoid positional bias.

Signaling Pathway

While the specific olfactory receptors and downstream signaling components for 4-methylnonan-5-ol in R. ferrugineus have not been definitively identified in the reviewed literature, a generalized model for insect olfactory signal transduction can be proposed. Insect olfaction can involve both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) mechanisms. The following diagram illustrates a plausible G-protein coupled signaling cascade.





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Generalized G-protein coupled olfactory signaling pathway in insects.

In this proposed pathway, the binding of 4-methylnonan-5-ol to an olfactory receptor (OR), likely in a complex with the Orco co-receptor, activates a G-protein (such as Gq). This in turn activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then gate or modulate ion channels, leading to an influx of cations, membrane depolarization, and the generation of an action potential that is transmitted to the brain. It is important to note that this is a representative model, and the actual pathway may differ.

Conclusion

4-methylnonan-5-ol is a vital semiochemical with significant implications for pest management strategies targeting destructive weevils. This review has summarized its key chemical and physical properties, provided quantitative data on its biological activity, outlined general experimental protocols for its synthesis and bioassays, and proposed a plausible signaling



pathway for its action. Further research is warranted to elucidate the specific molecular components of its perception and to develop more refined and effective applications for this potent attractant.

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References

- 1. mdpi.com [mdpi.com]
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